molecular formula C17H14FNO2 B10842425 3-(4-Fluoro-phenyl)-6,7-dimethoxy-quinoline

3-(4-Fluoro-phenyl)-6,7-dimethoxy-quinoline

Katalognummer B10842425
Molekulargewicht: 283.30 g/mol
InChI-Schlüssel: UKJTWBAIJVXDSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Fluoro-phenyl)-6,7-dimethoxy-quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a 4-fluorophenyl group at the 3-position and methoxy groups at the 6 and 7 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-phenyl)-6,7-dimethoxy-quinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions such as temperature and solvent, and ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Fluoro-phenyl)-6,7-dimethoxy-quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Wissenschaftliche Forschungsanwendungen

3-(4-Fluoro-phenyl)-6,7-dimethoxy-quinoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(4-Fluoro-phenyl)-6,7-dimethoxy-quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Fluoro-phenyl)-6,7-dimethoxy-quinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and methoxy groups makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C17H14FNO2

Molekulargewicht

283.30 g/mol

IUPAC-Name

3-(4-fluorophenyl)-6,7-dimethoxyquinoline

InChI

InChI=1S/C17H14FNO2/c1-20-16-8-12-7-13(11-3-5-14(18)6-4-11)10-19-15(12)9-17(16)21-2/h3-10H,1-2H3

InChI-Schlüssel

UKJTWBAIJVXDSM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=CC(=CN=C2C=C1OC)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.